Cas no 806641-40-7 (methyl[2-(piperidin-4-yl)ethyl]amine)

Methyl[2-(piperidin-4-yl)ethyl]amine is a versatile amine derivative featuring a piperidine core with an ethylamine side chain modified by a methyl group. This structure imparts favorable properties for applications in pharmaceutical synthesis, particularly as a building block for bioactive compounds. The piperidine moiety enhances conformational rigidity, while the ethylamine linker provides flexibility for further functionalization. The methyl substitution can influence steric and electronic effects, potentially improving binding affinity in drug design. Its balanced lipophilicity and basicity make it suitable for medicinal chemistry applications, including central nervous system (CNS) targeting molecules. The compound is typically handled under inert conditions due to its amine reactivity.
methyl[2-(piperidin-4-yl)ethyl]amine structure
806641-40-7 structure
Product Name:methyl[2-(piperidin-4-yl)ethyl]amine
CAS No:806641-40-7
MF:C8H18N2
MW:142.241921901703
CID:2181268
PubChem ID:17221506
Update Time:2025-06-07

methyl[2-(piperidin-4-yl)ethyl]amine Chemical and Physical Properties

Names and Identifiers

    • N-methyl-2-(piperidin-4-yl)ethanamine
    • methyl[2-(piperidin-4-yl)ethyl]amine
    • AM101304
    • Inchi: 1S/C8H18N2/c1-9-5-2-8-3-6-10-7-4-8/h8-10H,2-7H2,1H3
    • InChI Key: UEVPXWVZFSQUKS-UHFFFAOYSA-N
    • SMILES: N1CCC(CCNC)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 77.3
  • XLogP3: 0.5
  • Topological Polar Surface Area: 24.1

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Additional information on methyl[2-(piperidin-4-yl)ethyl]amine

Methyl[2-(piperidin-4-yl)ethyl]amine and Its Significance in Modern Chemical Research

Methyl[2-(piperidin-4-yl)ethyl]amine, with the CAS number 806641-40-7, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, has found applications in various areas of study, including drug development, biochemical interactions, and synthetic chemistry. The molecular structure of methyl[2-(piperidin-4-yl)ethyl]amine consists of a piperidine ring linked to an ethylamine moiety, which contributes to its versatility and reactivity. This introduction aims to explore the compound's properties, its role in contemporary research, and its potential future applications.

TheCAS number 806641-40-7 serves as a unique identifier for methyl[2-(piperidin-4-yl)ethyl]amine, ensuring precise classification and reference in scientific literature. This numbering system is crucial for researchers to accurately locate and utilize the compound in their experiments. The piperidine ring in the molecular structure is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules. This feature makes methyl[2-(piperidin-4-yl)ethyl]amine a valuable scaffold for designing new drugs and therapeutic agents.

In recent years, the study of piperidine derivatives has seen substantial growth due to their potential applications in medicinal chemistry. Methyl[2-(piperidin-4-yl)ethyl]amine has been investigated for its role in modulating various biological pathways. For instance, it has shown promise in preclinical studies as a potential intermediate in the synthesis of drugs targeting neurological disorders. The ability of this compound to interact with specific enzymes and receptors makes it a compelling candidate for further exploration.

The synthesis of methyl[2-(piperidin-4-yl)ethyl]amine involves multi-step organic reactions that highlight the compound's synthetic utility. Researchers have developed several methodologies to produce this compound with high yield and purity, which is essential for pharmaceutical applications. One such approach involves the nucleophilic substitution reaction between 1-bromopropene and piperidine, followed by methylation to introduce the methyl group. These synthetic routes underscore the importance of methyl[2-(piperidin-4-yl)ethyl]amine in the broader context of organic synthesis.

Recent advancements in computational chemistry have also contributed to a deeper understanding of methyl[2-(piperidin-4-yl)ethyl]amine. Molecular modeling studies have revealed insights into its binding interactions with biological targets, which can guide the design of more effective derivatives. These computational techniques are increasingly integral to drug discovery processes, as they allow researchers to predict the behavior of compounds before conducting costly wet-lab experiments.

The pharmacological potential of methyl[2-(piperidin-4-yl)ethyl]amine extends beyond neurological disorders. It has been explored as a component in treatments for cardiovascular diseases and inflammatory conditions. The compound's ability to influence key signaling pathways suggests its broad applicability in therapeutic interventions. Further clinical trials are necessary to fully elucidate its efficacy and safety profiles.

In conclusion, methyl[2-(piperidin-4-yl)ethyl]amine (CAS no. 806641-40-7) is a multifaceted compound with significant implications in modern chemical research. Its unique structure, synthetic accessibility, and biological activity make it a valuable asset in drug development and biochemical studies. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing various health challenges.

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